chemical structure and properties of 3-Methyl-4-(3-methylbutanamido)benzoic acid
chemical structure and properties of 3-Methyl-4-(3-methylbutanamido)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Methyl-4-(3-methylbutanamido)benzoic acid. As a member of the N-acyl amino acid class of molecules, this compound holds potential for exploration in various fields, including drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies for the synthesis and characterization of this molecule.
Introduction
N-acyl amino acids are a diverse class of molecules that have garnered significant interest in the scientific community for their wide range of biological activities.[1] These compounds, characterized by an amino acid linked to a fatty acid via an amide bond, are structurally related to endocannabinoids and have been implicated in various physiological processes.[1] 3-Methyl-4-(3-methylbutanamido)benzoic acid belongs to this class, incorporating a benzoic acid moiety, which is a common scaffold in medicinal chemistry.[2] The strategic placement of the methyl and 3-methylbutanamido groups on the benzoic acid ring is anticipated to modulate its physicochemical and biological properties, making it a molecule of interest for further investigation.
This guide will delve into the detailed chemical profile of 3-Methyl-4-(3-methylbutanamido)benzoic acid, propose a robust synthetic pathway, and outline modern analytical techniques for its characterization. Furthermore, we will explore its potential biological activities and applications based on structure-activity relationships with related compounds.
Chemical Structure and Properties
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-Methyl-4-(3-methylbutanamido)benzoic acid |
| CAS Number | 926267-07-4[3] |
| Molecular Formula | C₁₃H₁₇NO₃[1] |
| Molecular Weight | 235.28 g/mol [4] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)CC(C)C[1] |
| InChIKey | PMMPHKBLAPVUBN-UHFFFAOYSA-N[1] |
Physicochemical Properties (Predicted and Experimental Analogs)
| Property | Predicted/Inferred Value | Remarks |
| Melting Point | Not available | Expected to be a solid at room temperature. The melting point of the starting material, 4-amino-3-methylbenzoic acid, is 164-172 °C.[5] |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | The benzoic acid moiety suggests some solubility in polar organic solvents.[6] |
| XlogP | 2.1[1] | Indicates moderate lipophilicity. |
| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa similar to other benzoic acids. |
Synthesis of 3-Methyl-4-(3-methylbutanamido)benzoic acid
A robust and efficient synthesis of 3-Methyl-4-(3-methylbutanamido)benzoic acid can be achieved through the acylation of 4-amino-3-methylbenzoic acid with an activated form of 3-methylbutanoic acid (isovaleric acid). The following protocol is a proposed method based on well-established amidation reactions.[7][8]
Proposed Synthetic Scheme
Caption: Proposed synthesis of 3-Methyl-4-(3-methylbutanamido)benzoic acid.
Step-by-Step Experimental Protocol
Materials:
-
4-Amino-3-methylbenzoic acid
-
3-Methylbutanoyl chloride (Isovaleryl chloride)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methylbenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add 3-methylbutanoyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3-Methyl-4-(3-methylbutanamido)benzoic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive 3-methylbutanoyl chloride.
-
Pyridine as Solvent and Base: Pyridine serves as both a solvent to dissolve the starting materials and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7]
-
Controlled Addition at 0 °C: The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of washes with acidic, neutral, and basic solutions are designed to remove unreacted starting materials, pyridine, and other impurities.
Characterization and Analytical Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Methyl-4-(3-methylbutanamido)benzoic acid. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 12.5-13.0 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 9.5-10.0 (s, 1H): Amide proton (-NH-).
-
δ 7.7-7.9 (m, 2H): Aromatic protons ortho and para to the methyl group.
-
δ 7.3-7.5 (d, 1H): Aromatic proton meta to the methyl group.
-
δ 2.2-2.4 (s, 3H): Methyl group on the aromatic ring (-CH₃).
-
δ 2.1-2.3 (d, 2H): Methylene group of the 3-methylbutanamido moiety (-CH₂-).
-
δ 1.9-2.1 (m, 1H): Methine proton of the 3-methylbutanamido moiety (-CH-).
-
δ 0.9-1.0 (d, 6H): Two methyl groups of the 3-methylbutanamido moiety (-CH(CH₃)₂).
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ ~172: Amide carbonyl carbon.
-
δ ~167: Carboxylic acid carbonyl carbon.
-
δ ~140-145: Aromatic carbon attached to the nitrogen.
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δ ~130-135: Aromatic carbons.
-
δ ~120-130: Aromatic carbons.
-
δ ~45: Methylene carbon of the 3-methylbutanamido group.
-
δ ~25: Methine carbon of the 3-methylbutanamido group.
-
δ ~22: Methyl carbons of the 3-methylbutanamido group.
-
δ ~18: Methyl carbon on the aromatic ring.
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorptions (cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[9]
-
~3300 (sharp): N-H stretch of the amide.
-
~1700-1680: C=O stretch of the carboxylic acid.[9]
-
~1650: C=O stretch of the amide (Amide I band).
-
~1550: N-H bend of the amide (Amide II band).
-
~1600, ~1475: C=C stretches of the aromatic ring.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound.
-
Expected [M-H]⁻: m/z 234.11
-
Expected [M+H]⁺: m/z 236.13
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can be employed to assess the purity of the synthesized compound. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 3-Methyl-4-(3-methylbutanamido)benzoic acid, its structural features suggest several avenues for investigation.
Rationale for Potential Bioactivity
Caption: Rationale for the potential biological activities of the target molecule.
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Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties.[10] The N-acyl substitution may enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its transport across microbial cell membranes.
-
Anticancer Potential: Numerous benzoic acid derivatives have been investigated as potential anticancer agents.[2] The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation. The structure of the title compound could be explored for its activity against various cancer cell lines.
-
Anti-inflammatory Properties: Some N-acyl amino acids have demonstrated anti-inflammatory effects.[11] The structural similarity of 3-Methyl-4-(3-methylbutanamido)benzoic acid to these molecules suggests that it could be a candidate for investigation in inflammatory disease models.
Safety and Handling
Based on the hazard classifications for this compound, appropriate safety precautions should be taken during handling.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant and may cause respiratory irritation.[3]
Conclusion
3-Methyl-4-(3-methylbutanamido)benzoic acid is a molecule with significant potential for further research and development. This technical guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route with detailed experimental considerations, and a roadmap for its analytical characterization. While experimental data on its biological activity is currently lacking, its structural features suggest promising avenues for investigation in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for scientists interested in exploring the potential of this and related N-acyl amino acid derivatives.
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